5-(2-Bromophenyl)isoxazole
CAS No.: 387358-52-3
Cat. No.: VC2335367
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 387358-52-3 |
---|---|
Molecular Formula | C9H6BrNO |
Molecular Weight | 224.05 g/mol |
IUPAC Name | 5-(2-bromophenyl)-1,2-oxazole |
Standard InChI | InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H |
Standard InChI Key | CFIWXQDRNFECMZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=NO2)Br |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=NO2)Br |
Introduction
Fundamental Characteristics and Properties
Chemical Identity and Structure
5-(2-Bromophenyl)isoxazole (CID 2735606) is characterized by its distinctive heterocyclic structure incorporating an isoxazole moiety attached to a 2-bromophenyl group. The isoxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a five-membered aromatic system. The compound features a bromine atom at the ortho position of the phenyl ring, creating a unique electronic and steric environment .
The molecular structure can be represented through various notations:
Parameter | Value |
---|---|
Molecular Formula | C₉H₆BrNO |
Molecular Weight | 224.05 g/mol |
IUPAC Name | 5-(2-bromophenyl)-1,2-oxazole |
InChI | InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H |
InChIKey | CFIWXQDRNFECMZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=NO2)Br |
CAS Number | 387358-52-3 |
Synthetic Pathways and Preparation
Cycloaddition Reactions
The most common approach involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For 5-(2-Bromophenyl)isoxazole, this would likely involve a nitrile oxide derived from a 2-bromobenzaldehyde derivative.
Chalcone-Based Synthesis
Another potential synthetic route is through brominated chalcone intermediates, similar to the methodology described for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole . This approach involves:
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Formation of a brominated chalcone
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Reaction with hydroxylamine hydrochloride under acidic conditions
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Cyclization under basic conditions to form the isoxazole ring
The reaction mechanism involves ketone addition reactions resulting in imine formation followed by heterocycle formation. The carbonyl π bond breaks and a new π bond forms to nitrogen. During heterocycle formation, two sigma bonds of leaving groups break and a sigma bond and π bond form, completing the aromatic heterocycle synthesis .
Reaction Conditions and Optimization
Based on synthetic procedures for analogous compounds, the following reaction conditions might be employed:
Stage | Reagents | Conditions | Notes |
---|---|---|---|
Initial Reaction | Hydroxylamine hydrochloride, ethanol | Reflux (50-60°C), acidic pH | Formation of ketoxime intermediate |
Cyclization | Sodium hydroxide or potassium hydroxide | Reflux (2-3 hours), basic pH | Heterocycle formation |
Purification | Column chromatography (30% ethyl acetate/70% hexanes) | Room temperature | Product isolation |
Monitoring of the reaction progress can be effectively accomplished through TLC analysis, as demonstrated in the synthesis of related isoxazole compounds .
Chemical Reactivity and Transformations
Structure-Reactivity Relationships
The reactivity of 5-(2-Bromophenyl)isoxazole is influenced by several structural factors:
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The electron-withdrawing nature of the isoxazole ring affects the electronic distribution within the molecule
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The ortho-positioned bromine atom creates both steric constraints and electronic effects
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The aromatic character of both the isoxazole and phenyl rings contributes to stability while still allowing for selective functionalization
These characteristics make 5-(2-Bromophenyl)isoxazole a potentially versatile intermediate for further synthetic transformations.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of isoxazole derivatives is strongly influenced by their substitution patterns. Several isoxazole compounds with different substituents have shown varied biological effects:
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5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) demonstrated immunomodulatory properties
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Some 4,5-diarylisoxazol-3-carboxylic acids exhibited inhibitory activity toward lipooxygenase (LOX) and COX-2, suggesting anti-inflammatory potential
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Certain isoxazole derivatives have shown potential as leukotriene synthesis inhibitors
The presence of the 2-bromophenyl group in 5-(2-Bromophenyl)isoxazole may confer specific biological activities that could be explored in future studies.
Comparative Analysis with Related Compounds
Structural Comparisons
5-(2-Bromophenyl)isoxazole can be compared with other halogenated isoxazole derivatives to understand structure-property relationships:
These structural variations significantly influence the physicochemical properties and reactivity patterns of the different compounds.
Property and Reactivity Differences
Differences in halogen position and additional functional groups affect various properties:
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The position of the bromine atom (ortho in 5-(2-Bromophenyl)isoxazole vs. other positions in related compounds) influences steric effects and reaction accessibility
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The electronic properties of different substituents (bromine vs. chlorine, phenyl vs. thienyl) alter electron distribution and reactivity
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Additional functional groups (like the hydroxyethyl in 3-Bromo-5-(2-hydroxyethyl)isoxazole) provide further sites for chemical transformations
Application Differences
The structural variations among these isoxazole derivatives lead to different potential applications:
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5-(2-Bromophenyl)isoxazole may serve as a valuable synthetic intermediate for cross-coupling reactions due to its reactive bromine atom in the ortho position
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Compounds with additional functional groups like hydroxyethyl offer opportunities for further derivatization
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The different substitution patterns likely confer varying biological activities and pharmaceutical potential
Future Research Directions
Synthetic Opportunities
Future research on 5-(2-Bromophenyl)isoxazole could focus on:
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Development of more efficient and selective synthetic routes
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Exploration of green chemistry approaches to its preparation
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Investigation of its potential as a building block for more complex molecules through selective functionalization
Biological Evaluation
Given the biological activities observed in related isoxazole derivatives, future studies might explore:
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Systematic evaluation of the compound's effects on immune function and inflammatory pathways
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Structure-activity relationship studies through preparation and testing of structural analogs
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Investigation of potential applications in pharmaceutical research and development
Material Science Applications
The unique structural characteristics of 5-(2-Bromophenyl)isoxazole might also be exploited in material science applications:
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Development of functional materials with specific electronic or optical properties
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Exploration of its potential in coordination chemistry and metal-organic frameworks
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Investigation of polymer science applications through appropriate functionalization
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